2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB or DCBH, and it is a member of the benzamide family of compounds. The purpose of
Scientific Research Applications
2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of various cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the study of 2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, studies could be conducted to investigate the potential applications of this compound in other disease areas, such as cardiovascular disease and diabetes. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has potential applications in various fields, including cancer research and neurodegenerative disorders. The complex synthesis method and potent anti-cancer activity make this compound an important area of study for future research.
properties
IUPAC Name |
2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)15-10-13(4-6-16(15)23)25-20(27)14-5-3-12(22)9-17(14)24/h2-10H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPRWMOKMHSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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